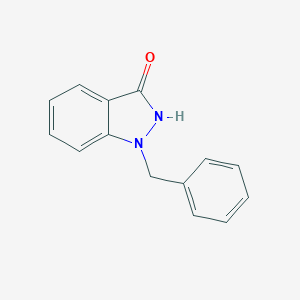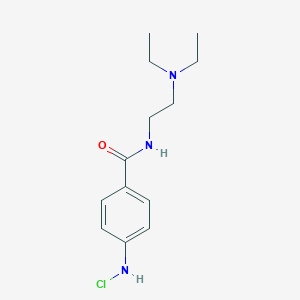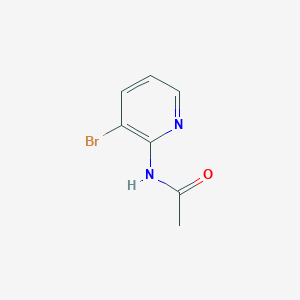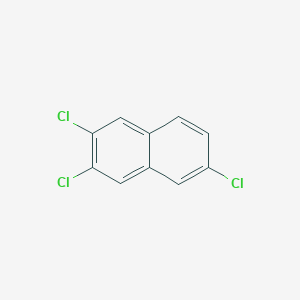
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole (ABMT) is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research. ABMT is a heterocyclic compound that contains a triazole ring, a sulfur atom, and an adamantyl group. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neurodegeneration. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to inhibit the growth of cancer cells and reduce the viral load in infected cells.
Advantages and Limitations for Lab Experiments
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is also relatively easy to synthesize using standard laboratory techniques. However, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.
Future Directions
There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods for the compound, the investigation of its potential applications in different scientific fields, and the elucidation of its mechanism of action. Some possible directions for future research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole include:
- The development of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-based metal-organic frameworks with enhanced stability and catalytic activity
- The investigation of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential drug candidate for the treatment of neurodegenerative diseases and cancer
- The study of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential ligand for the synthesis of chiral metal complexes
- The exploration of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential stabilizer for emulsions and suspensions
In conclusion, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is a novel compound that has shown promising results in different scientific fields. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has potential applications in medicinal chemistry, material science, and nanotechnology. The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods and the investigation of its potential applications in different scientific fields.
Synthesis Methods
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole can be synthesized using different methods, including the reaction of 1-adamantanethiol with benzyl azide in the presence of copper (I) iodide, or by reacting 3-(1-adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-1-oxide with hydrogen sulfide. The synthesis of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has shown potential applications in different scientific fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been studied for its anticancer, antiviral, and antibacterial properties. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In nanotechnology, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a ligand for the synthesis of metal-organic frameworks and as a building block for the fabrication of nanowires and nanorods.
properties
CAS RN |
139158-26-2 |
|---|---|
Product Name |
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole |
Molecular Formula |
C19H23N3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H23N3S/c23-18-21-20-17(22(18)12-13-4-2-1-3-5-13)19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-12H2,(H,21,23) |
InChI Key |
RBJPSQKOKOVTKU-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4CC5=CC=CC=C5)S |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
Other CAS RN |
139158-26-2 |
synonyms |
5-(1-adamantyl)-4-benzyl-2H-1,2,4-triazole-3-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















